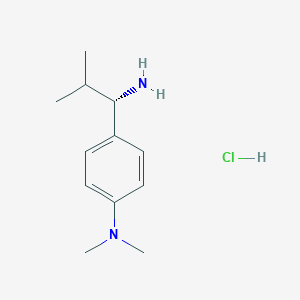
(S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl is a chemical compound with a specific stereochemistry, indicated by the (S) configuration. This compound is a derivative of aniline, featuring an amino group and a dimethylamino group attached to the aromatic ring. The presence of the hydrochloride (2hcl) indicates that the compound is in its salt form, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline and 2-methylpropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound in its hydrochloride form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated compounds.
Scientific Research Applications
(S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
- (1S)-(−)-(1-Amino-2-methylpropyl)phosphonic acid
Uniqueness
(S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl is unique due to its specific stereochemistry and the presence of both amino and dimethylamino groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H21ClN2 |
|---|---|
Molecular Weight |
228.76 g/mol |
IUPAC Name |
4-[(1S)-1-amino-2-methylpropyl]-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C12H20N2.ClH/c1-9(2)12(13)10-5-7-11(8-6-10)14(3)4;/h5-9,12H,13H2,1-4H3;1H/t12-;/m0./s1 |
InChI Key |
UIKLQQUKYIQICR-YDALLXLXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)N(C)C)N.Cl |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)N(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,5-difluoro-4-methoxy](/img/structure/B13045884.png)
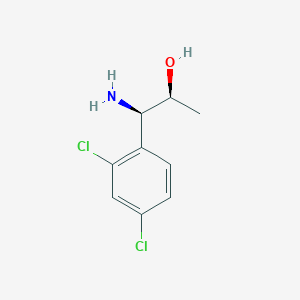
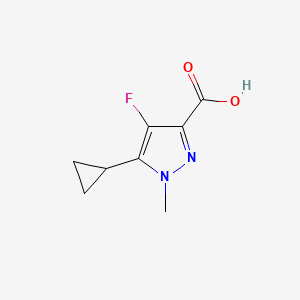

![(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13045910.png)
![1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride](/img/structure/B13045912.png)
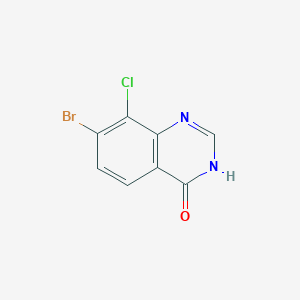

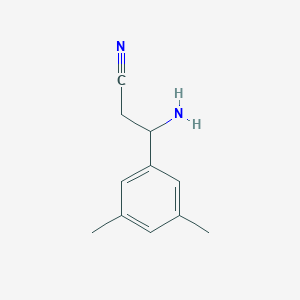
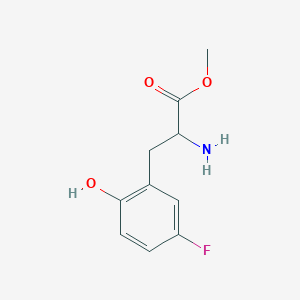
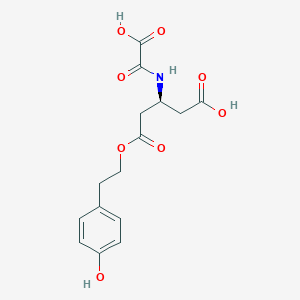
![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13045963.png)


